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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting live cell

imaging experiments using the Thermo Scientific™ DXR3 Raman Microscope. Raman

microscopy is a powerful, non-invasive, and label-free technique that provides detailed

chemical information about the molecular composition of living cells in real-time. This allows for

the dynamic monitoring of cellular processes, drug-cell interactions, and the characterization of

cellular states without the need for fluorescent labels or stains that can perturb natural cellular

functions.

Introduction to Live Cell Raman Imaging
Live-cell Raman imaging offers a unique window into the intricate molecular workings of

biological systems. By measuring the inelastic scattering of laser light, a Raman spectrum is

generated that acts as a chemical fingerprint of the molecules present in the sample. This

technique can be used to identify and map the distribution of various intracellular components,

such as lipids, proteins, nucleic acids, and carbohydrates, and to track changes in their

concentration and conformation over time.

The Thermo Scientific™ DXR3 Raman Microscope is a research-grade instrument that

combines high performance with ease of use, making it an ideal platform for live-cell imaging

studies.[1] Its high spatial and confocal resolution, coupled with a range of excitation lasers and

automated features, allows for the acquisition of high-quality spectral data from living

specimens with minimal sample preparation.[2][3]
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Key Applications:

Pharmacokinetics: Studying the uptake, distribution, and metabolism of therapeutic agents

within single cells in real-time.[4][5]

Cellular Metabolism: Monitoring changes in the distribution and composition of key

biomolecules like lipids and proteins in response to stimuli or stress.[6][7]

Apoptosis and Cell Death: Observing the release and redistribution of signaling molecules,

such as cytochrome c, during programmed cell death.[8][9][10]

Biomaterial Interactions: Assessing the cellular response to biomaterials and drug delivery

vehicles at the molecular level.

Quantitative Data Summary
The following tables summarize key performance specifications of the DXR3 Raman

Microscope and typical experimental parameters for live cell imaging.

Table 1: DXR3 Raman Microscope Specifications

Parameter Specification

Spatial Resolution Down to 540 nm

Confocal Depth Resolution Down to 1.7 µm

Excitation Lasers 455 nm, 532 nm, 633 nm, 785 nm

Spectral Range 3500 - 50 cm⁻¹ (single exposure)

Software Features
Automated fluorescence correction,

autoexposure, cosmic ray rejection

Source: Thermo Fisher Scientific Product Specifications

Table 2: Typical Live Cell Raman Imaging Parameters
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Parameter Typical Range/Value

Objective Magnification 60x or 100x (water or oil immersion)

Laser Power at Sample 0.1 - 10 mW (cell type dependent)

Exposure Time per Spectrum 0.1 - 10 seconds

Number of Scans 1 - 10

Mapping Step Size 0.5 - 2 µm

Environmental Control 37°C, 5% CO₂

Note: These are general guidelines. Optimal parameters must be determined empirically for

each cell type and experimental condition to minimize phototoxicity and maximize signal-to-

noise ratio.

Experimental Protocols
General Sample Preparation for Live Cell Imaging
Successful live-cell Raman imaging hinges on maintaining cell viability and physiological

conditions on the microscope stage.[11][12][13][14]

Materials:

Cell culture medium (e.g., DMEM, RPMI-1640)

Glass-bottom petri dishes or chambered cover glasses

Phosphate-buffered saline (PBS)

Stage-top environmental chamber compatible with the DXR3 microscope

Protocol:

Cell Seeding: Seed cells onto glass-bottom dishes or chambered cover glasses at a density

that will result in a sub-confluent monolayer at the time of imaging. This allows for the

analysis of individual cells.
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Cell Culture: Culture the cells in a standard incubator (37°C, 5% CO₂) until they have

adhered and reached the desired confluency.

Media Exchange: Before imaging, replace the culture medium with fresh, pre-warmed

imaging medium. For some applications, a HEPES-buffered, CO₂-independent medium can

be used to maintain pH outside of a CO₂-controlled environment for short-term experiments.

[11]

Environmental Control Setup: Mount the sample dish in the stage-top environmental

chamber. Ensure the chamber is pre-heated to 37°C and connected to a humidified 5% CO₂

supply to maintain a stable environment throughout the experiment.[1][11][12][14]

Application Protocol: Monitoring Drug Uptake
This protocol describes a general procedure for tracking the intracellular accumulation of a

therapeutic drug.

Protocol:

Baseline Scan: Identify a region of interest containing healthy cells and acquire a baseline

Raman map before introducing the drug. This will serve as a control to identify the cellular

components.

Drug Introduction: Carefully add the drug to the imaging medium at the desired final

concentration.

Time-Lapse Imaging: Immediately begin acquiring a series of Raman maps of the same

cellular region at defined time intervals (e.g., every 5-15 minutes).

Data Analysis: Process the hyperspectral data to identify the characteristic Raman peaks of

the drug. Generate chemical maps to visualize the spatial and temporal distribution of the

drug within the cells.

Application Protocol: Analysis of Lipid Droplets
This protocol outlines the steps for imaging and characterizing lipid droplets within live cells.

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://bitesizebio.com/30897/maintain-live-cells-microscope-stage/
https://www.microscopyu.com/pdfs/Peters_Nikon_Technical_Note_9-2008.pdf
https://bitesizebio.com/30897/maintain-live-cells-microscope-stage/
https://www.biocompare.com/Editorial-Articles/357187-Environmental-Control-in-Live-Cell-Imaging/
https://ibidi.com/content/338-the-live-cell-imaging-experiment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induce Lipid Droplet Formation (Optional): If necessary, treat cells with an agent known to

induce lipid droplet formation (e.g., oleic acid) for a specified period before imaging.

Identify Cells of Interest: Locate cells exhibiting lipid droplets using the brightfield microscope

view.

Acquire Raman Maps: Perform high-resolution Raman mapping of the selected cells. Focus

on the C-H stretching region (~2800-3100 cm⁻¹) which provides strong signals from lipids.[7]

[15]

Spectral Analysis: Analyze the Raman spectra from the lipid droplets to determine their

composition, such as the degree of lipid chain unsaturation, by examining the relative

intensities of specific peaks (e.g., C=C stretching at ~1656 cm⁻¹ and CH₂ bending at ~1445

cm⁻¹).[2]

Application Protocol: Monitoring Cytochrome c Release
During Apoptosis
This protocol details the label-free observation of cytochrome c redistribution, a key event in the

intrinsic apoptosis pathway.

Protocol:

Induce Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine,

actinomycin D).

Locate Pre-apoptotic Cells: Identify healthy-looking cells that have been treated with the

inducer.

Time-Lapse Raman Imaging: Acquire time-lapse Raman maps of the selected cells. The

characteristic Raman peaks of cytochrome c (e.g., at ~750, 1128, and 1585 cm⁻¹) can be

used to track its location.[9] A 532 nm laser is often used to take advantage of the resonance

Raman enhancement of cytochrome c.[9]

Analyze Distribution Changes: Observe the change in the spatial distribution of the

cytochrome c signal over time. A transition from a punctate, mitochondrial pattern to a

diffuse, cytosolic distribution indicates its release into the cytoplasm.[9][10]
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Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to live-cell Raman

imaging.
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Experimental workflow for live-cell Raman imaging.
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Conceptual pathway of drug uptake and distribution in a cell.
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Intrinsic apoptosis pathway showing cytochrome c release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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